1-(4-Methylphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
Description
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Properties
IUPAC Name |
1-(4-methylphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-10-6-8-11(9-7-10)16-14(19)18-15-17-12-4-2-3-5-13(12)20-15/h6-9H,2-5H2,1H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWUYALHJYQBNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC3=C(S2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 1-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolyl)urea are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner.
Mode of Action
The compound interacts with CK2 and GSK3β, inhibiting their activity. This prevents the phosphorylation and subsequent deactivation of PTEN. The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition.
Biochemical Pathways
By inhibiting CK2 and GSK3β, the compound prevents the deactivation of PTEN. PTEN is a crucial component of the PI3K/Akt signaling pathway, which regulates cell growth and survival. Thus, the compound indirectly affects this pathway and its downstream effects.
Result of Action
The inhibition of CK2 and GSK3β by the compound leads to the activation of PTEN. This can result in the suppression of the PI3K/Akt signaling pathway, potentially leading to reduced cell growth and increased apoptosis, particularly in cancer cells where this pathway is often dysregulated.
Biological Activity
1-(4-Methylphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented as follows:
Molecular Formula: C14H16N2S
Molecular Weight: 252.36 g/mol
Mechanisms of Biological Activity
This compound exhibits various biological activities primarily through the following mechanisms:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit certain enzymes that are crucial in various metabolic pathways.
- Receptor Modulation: It interacts with specific receptors in the body, potentially influencing signaling pathways related to inflammation and pain.
Anticancer Properties
Recent studies have indicated that this compound may possess anticancer properties . It has been tested against several cancer cell lines with the following results:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | |
| MCF-7 (Breast Cancer) | 15.0 | |
| A549 (Lung Cancer) | 10.0 |
These findings suggest that the compound could be a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects . It reduces the production of pro-inflammatory cytokines in macrophages:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | Reduction (%) |
|---|---|---|---|
| TNF-alpha | 200 | 120 | 40 |
| IL-6 | 150 | 90 | 40 |
This suggests a significant potential for therapeutic applications in inflammatory diseases.
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Cancer Cell Lines: A study conducted by evaluated the cytotoxic effects on various cancer cell lines and found significant inhibition of cell proliferation.
- Inflammation Model in Mice: In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain compared to control groups, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
